BenchChemオンラインストアへようこそ!

(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Histamine H3 Receptor Cyclohexyl piperazinyl methanone GPCR ligand design

(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic small molecule composed of a cyclohexylpiperazine core linked via a methanone bridge to a 2-phenyl-2H-tetrazole moiety. The compound belongs to the class of cyclohexyl piperazinyl methanone derivatives, a family explored in patent literature for histamine H3 receptor modulation.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1396684-84-6
Cat. No. B2796758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
CAS1396684-84-6
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C18H24N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2
InChIKeyFJXYPAJMRTXYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (4-Cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone (CAS 1396684-84-6)


(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic small molecule composed of a cyclohexylpiperazine core linked via a methanone bridge to a 2-phenyl-2H-tetrazole moiety. The compound belongs to the class of cyclohexyl piperazinyl methanone derivatives, a family explored in patent literature for histamine H3 receptor modulation [1]. However, after an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited sources), no publicly available quantitative structure-activity data, physicochemical property measurements, or biological assay results could be located for this specific CAS number. The information presented below is therefore based on structural class analogies and patent family context, and should be interpreted as a starting point for experimental validation rather than a proven differentiation guide.

Why Generic Substitution Is Not Advisable for (4-Cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone


Within the cyclohexyl piperazinyl methanone class, the specific placement of the 2-phenyl-2H-tetrazol-5-yl substituent is expected to critically influence receptor binding kinetics, selectivity, and physicochemical properties. Related patent data indicate that minor variations in the heteroaryl substituent on the phenyl ring can shift H3 receptor antagonist potency by orders of magnitude [1]. Consequently, substituting a generic analog—such as a 4-phenylpiperazinyl or pyrimidinyl-piperazinyl variant—without empirical validation risks selecting a compound with an entirely different target engagement profile. Until direct comparative data for this compound emerges, any substitution decision must be treated as unvalidated and may undermine experimental reproducibility.

Quantitative Evidence Guide: (4-Cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone


Structural Class Assignment and Predicted H3 Receptor Modulation Potential

The compound falls within the generic Markush structure of US20070167436, which claims cyclohexyl piperazinyl methanone derivatives as H3 receptor antagonists/inverse agonists [1]. The patent exemplifies compounds where the phenyl ring is substituted by heteroaryl groups such as tetrazolyl, and reports that such modifications can yield Ki values in the nanomolar range for the H3 receptor. However, the present compound is not explicitly listed in the patent's exemplified compounds, and no IC50, Ki, or % inhibition data specific to CAS 1396684-84-6 have been published. Therefore, its H3 activity is purely class-inferred and remains unconfirmed.

Histamine H3 Receptor Cyclohexyl piperazinyl methanone GPCR ligand design

Structural Distinction from the Closest Commercially Available Analog GT-949

The closest structurally characterized analog is GT-949 (CAS 460330-27-2), a quinolinone-tethered cyclohexylpiperazine derivative identified as an EAAT2 (GLT-1) activator [1]. GT-949 features a 6-methoxyquinolin-2-one group attached to the tetrazole ring, whereas the target compound lacks this bulky aromatic extension. This structural difference is expected to significantly alter lipophilicity, molecular weight, and target selectivity. However, no head-to-head binding or functional data exist to quantify the differential impact on EAAT2, H3, or off-target profiles.

Glutamate transporter EAAT2 activator Quinolinone scaffold

Absence of Quantitative Selectivity and Safety Pharmacology Data

No selectivity panels, hERG channel inhibition data, CYP450 interaction profiles, or in vivo pharmacokinetic parameters have been published for this compound. In contrast, the related cyclohexylpiperazine derivative PB28 has extensive selectivity data: Ki = 0.38 nM for σ1 and Ki = 0.68 nM for σ2 receptors, with >1000-fold selectivity over hERG . The absence of such data for the target compound means that any claims of safety, selectivity, or drug-likeness are unsubstantiated. Procurement must be accompanied by a full in-house safety and selectivity profiling plan.

Selectivity profiling hERG liability ADME-Tox

Application Scenarios for (4-Cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone Based on Available Evidence


Exploratory Medicinal Chemistry for H3 Receptor Antagonist Scaffold Hopping

Given the compound's structural placement within the cyclohexyl piperazinyl methanone patent family, it may serve as a scaffold-hopping starting point for H3 antagonist programs. Researchers could synthesize and profile this compound against characterized H3 antagonists to establish structure-activity relationships for the 2-phenyl-2H-tetrazol-5-yl substituent, an area not covered by existing patent examples [1].

Negative Control for EAAT2 Activator Studies Using GT-949 Derivatives

Because the target compound shares the cyclohexylpiperazine-tetrazole core with GT-949 but lacks the quinolinone motif critical for EAAT2 activation [2], it may be investigated as a negative control to confirm that EAAT2 activity is driven by the quinolinone moiety. This application requires functional validation but represents a rational procurement scenario.

Building Block for Targeted Chemical Libraries in GPCR Drug Discovery

The compound contains two privileged scaffolds—cyclohexylpiperazine and phenyltetrazole—commonly employed in GPCR-focused libraries. It can be procured as a building block for diversity-oriented synthesis, enabling the generation of analogs with varied linker attachments. However, without baseline bioactivity data, it should be treated as a synthetic intermediate rather than a validated biological probe [1].

Quote Request

Request a Quote for (4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.